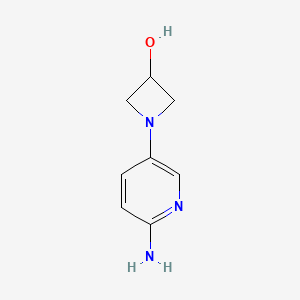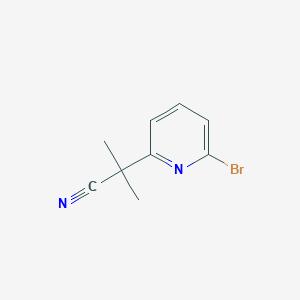
2-(4-(Bromomethyl)phenyl)thiazole
説明
2-(4-(Bromomethyl)phenyl)thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a bromomethyl group at the para position of the phenyl ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Bromomethyl)phenyl)thiazole typically involves the bromination of 4-methylphenylthiazole. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform under controlled conditions to ensure selective bromination at the methyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers are formed.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.
科学的研究の応用
2-(4-(Bromomethyl)phenyl)thiazole has significant applications in various fields:
作用機序
The mechanism of action of 2-(4-(Bromomethyl)phenyl)thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity .
類似化合物との比較
2-(4-Methylphenyl)thiazole: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
2-(4-Chloromethyl)phenyl)thiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological interactions.
Uniqueness: 2-(4-(Bromomethyl)phenyl)thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity patterns and enhances its potential for forming covalent bonds with biological targets . This makes it a valuable compound for developing novel pharmaceuticals and agrochemicals .
特性
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCPJOLWXGXZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)








![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)



